Benzhydryl benzoate

Description

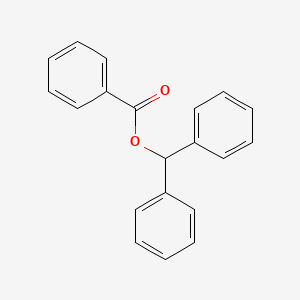

Structure

2D Structure

3D Structure

Properties

CAS No. |

7515-28-8 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

benzhydryl benzoate |

InChI |

InChI=1S/C20H16O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |

InChI Key |

ZNRTVHASLDGVBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzhydryl Benzoate

Classical Esterification Approaches

The most conventional route to benzhydryl benzoate (B1203000) involves the direct esterification of its constituent alcohol and carboxylic acid precursors. This method, while well-established, is governed by chemical equilibrium, necessitating specific strategies to ensure high product yields.

Esterification of Benzhydrol with Benzoic Acid

The classical synthesis of benzhydryl benzoate is achieved via the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of benzhydrol (diphenylmethanol) with benzoic acid. tcu.edumasterorganicchemistry.com The process is an equilibrium reaction where the alcohol and carboxylic acid react to form the ester and water. tcu.edumasterorganicchemistry.com A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is typically required as a catalyst. tcu.eduresearchgate.net The catalyst's role is to protonate the carbonyl oxygen of the benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of benzhydrol. masterorganicchemistry.com The subsequent elimination of a water molecule from the tetrahedral intermediate yields the final product, this compound. masterorganicchemistry.com

Optimization of Reaction Conditions and Solvent Effects

Given that Fischer esterification is an equilibrium-limited process, optimizing reaction conditions is crucial for maximizing the yield of this compound. tcu.edu According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants (typically the less expensive one) or by removing one of the products as it is formed. tcu.edu The most common strategy is the removal of water from the reaction mixture. tcu.edu This can be accomplished using a Dean-Stark apparatus, where an azeotrope of water and an immiscible solvent, such as toluene (B28343), is distilled off. tcu.edu

The choice of solvent can also play a significant role. While excess alcohol can serve as the solvent, using a non-participating solvent like toluene is effective for azeotropic water removal. tcu.edu The reaction temperature is another critical parameter; higher temperatures generally increase the reaction rate, but must be controlled to prevent side reactions. Modern techniques such as microwave irradiation have been explored to reduce reaction times, though conducting equilibrium reactions in sealed microwave vessels can be challenging due to the inability to remove water, which can limit the final yield. The selection of the acid catalyst and its concentration are also optimized to ensure efficient protonation without promoting unwanted side reactions. researchgate.net

Advanced and Green Synthesis Protocols

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for preparing this compound. These protocols often involve novel activation strategies that bypass the need for pre-functionalized starting materials.

Metal-Free Oxidative Esterification of Diphenylmethane (B89790)

A significant advance in the synthesis of this compound is the development of a metal-free oxidative esterification method. mdpi.com This approach directly utilizes the benzylic C–H bond of diphenylmethane, a more readily available and economical starting material than benzhydrol. mdpi.compatsnap.com The reaction couples diphenylmethane with benzoic acid in the presence of an oxidant. mdpi.com

Research has shown that 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a highly effective oxidant for this transformation. mdpi.com In an optimized protocol, the reaction of diphenylmethane with 1.5 equivalents of benzoic acid and DDQ in 1,2-dichloroethane (B1671644) (DCE) at 100 °C under an argon atmosphere afforded this compound in a 95% yield (determined by GC). mdpi.com Other common oxidants like benzoquinone and various peroxides were found to be ineffective. mdpi.com The choice of solvent was also found to be critical, with chloro-containing solvents providing the best results. mdpi.com

Table 1: Optimization of Reaction Conditions for Metal-Free Oxidative Esterification

This table is based on research findings for the reaction of diphenylmethane with benzoic acid to form this compound. mdpi.com

N.D. = Not Detected. TBHP = tert-Butyl hydroperoxide. DCE = 1,2-dichloroethane.

C–H Functionalization Strategies in this compound Synthesis

The DDQ-mediated oxidative esterification is a prime example of a C–H functionalization strategy. mdpi.comnih.govThis approach offers significant advantages in terms of atom economy and step efficiency by directly converting a C–H bond into a C–O bond, thus avoiding the pre-oxidation of diphenylmethane to benzhydrol. mdpi.compatsnap.com The proposed mechanism for the DDQ-promoted reaction involves a sequence of electron and proton transfer steps. mdpi.comInitially, a hydrogen atom transfer (HAT) occurs from the benzylic position of diphenylmethane to DDQ, generating a benzyl (B1604629) radical. mdpi.comThis is followed by a single electron transfer (SET) to form a resonance-stabilized benzhydryl cation and a DDQH⁻ anion. mdpi.comFinally, the benzoate anion, formed by the deprotonation of benzoic acid by DDQH⁻, attacks the benzhydryl cation to yield the desired ester product, this compound, along with the reduced hydroquinone (B1673460) DDQH₂. mdpi.comThis metal-free C–H activation pathway represents a powerful and green alternative to classical methods. mdpi.comnih.gov

Precursor and Reagent Scope Investigations

The versatility of a synthetic method is determined by its tolerance to a wide range of starting materials. Studies on the DDQ-promoted oxidative esterification have demonstrated a broad scope for both the diarylmethane and carboxylic acid components.

The reaction is compatible with various diarylmethanes bearing either electron-donating or electron-withdrawing substituents. mdpi.comFor instance, diphenylmethanes substituted with methyl or methoxy (B1213986) groups react efficiently. mdpi.comSimilarly, the presence of halogens such as fluoro, chloro, and bromo on the aromatic rings is well-tolerated under the optimized reaction conditions, leading to good to high yields of the corresponding substituted benzhydryl benzoates. mdpi.com The scope of the carboxylic acid partner is also extensive. A variety of aromatic and aliphatic carboxylic acids can be successfully coupled with diphenylmethane. mdpi.comThis includes benzoic acids with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, chloro, bromo) groups, as well as heterocyclic and aliphatic carboxylic acids. mdpi.comThis wide substrate scope makes the metal-free oxidative C–H esterification a highly adaptable method for generating a diverse library of benzhydryl esters. mdpi.com

Table 2: Precursor and Reagent Scope for DDQ-Mediated Synthesis of Benzhydryl EstersThis table showcases the yields for reactions between various diarylmethanes and carboxylic acids. mdpi.com```html

Substrate Scope for Carboxylic Acids and Amines

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, and various methods are applicable for the preparation of this compound. The reactivity of the carboxylic acid can be influenced by electronic and steric factors. While the primary focus is on the synthesis of an ester (this compound), related studies on the synthesis of benzhydryl amines from amines provide context on the reactivity of the benzhydryl moiety. researchgate.neteurekalert.org

Modern photocatalytic methods have emerged for the synthesis of esters, offering mild reaction conditions. nih.gov These methods can tolerate a range of functional groups on the carboxylic acid substrate. For instance, photocatalytic thioesterification has been demonstrated with a broad scope of carboxylic acids, including aromatic and aliphatic variants. nih.gov While not a direct synthesis of this compound, this illustrates the compatibility of photocatalysis with diverse carboxylic acid functionalities.

The following table summarizes the types of carboxylic acids that have been successfully employed in various esterification reactions, indicating their potential applicability in the synthesis of this compound.

| Carboxylic Acid Type | Substituents | Relevant Synthetic Method |

| Aromatic | Electron-donating (e.g., -OCH3) | Suzuki-Miyaura of diarylmethyl esters nih.gov |

| Aromatic | Electron-withdrawing (e.g., -NO2, -F) | Microwave-assisted Fischer Esterification researchgate.net |

| Aromatic | Halogenated (e.g., -Cl, -Br) | Metal-free C(sp3)-H oxidation precursor synthesis nih.gov |

| Aliphatic | Linear and branched | Photocatalytic thioesterification nih.gov |

| Amino Acids | Protected | Photocatalytic thioesterification nih.gov |

It is important to note that while the synthesis of amides from amines and carboxylic acids is a related field, the direct synthesis of this compound does not involve an amine substrate. The synthesis of N-benzhydrylamides has been achieved through Ritter reactions of benzhydrol with nitriles in formic acid, showcasing a method for C-N bond formation at the benzhydryl position. organic-chemistry.org

Substrate Scope for Diarylmethanes

The direct functionalization of diarylmethanes presents an alternative and atom-economical approach to benzhydryl esters. This typically involves the oxidation of the benzylic C-H bond to form a reactive intermediate that can be trapped by a carboxylic acid.

Research has demonstrated the transition-metal-free C(sp3)–H oxidation of a variety of diarylmethanes to the corresponding diaryl ketones using molecular oxygen. nih.gov These oxidized products, or intermediates on the pathway to them, could conceptually be intercepted to form esters. The scope of diarylmethanes in these oxidation reactions provides insight into the electronic and steric tolerance of transformations at the benzylic position.

The following table illustrates the diversity of diarylmethanes that undergo reaction at the benzylic carbon, suggesting their potential as precursors for this compound and its derivatives.

| Diarylmethane Substrate | Substituents | Product of Oxidation | Yield (%) |

| 2-Benzylpyridine | - | 2-Benzoylpyridine | 85 |

| Diphenylmethane | - | Benzophenone | 91 |

| Xanthene | - | Xanthone | 88 |

| 9,10-Dihydroanthracene | - | Anthraquinone | 79 |

| Fluorene | - | Fluorenone | 89 |

| 2-Bromofluorene | 2-Br | 2-Bromofluorenone | 85 |

| 2,7-Dibromofluorene | 2,7-diBr | 2,7-Dibromofluorenone | 91 |

Furthermore, palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed to synthesize triarylmethanes from diarylmethyl esters. nih.gov The diarylmethyl portion of these substrates can be varied, indicating that substituted benzhydryl systems are viable for cross-coupling reactions. This suggests that a range of substituted diarylmethanols can be converted to esters and subsequently used in further transformations.

Exploration of Diphenyldiazomethane as a Precursor

A classical and highly efficient method for the synthesis of this compound involves the reaction of diphenyldiazomethane with benzoic acid. nih.gov This reaction proceeds under mild conditions and is characterized by the evolution of nitrogen gas as the sole byproduct.

An established procedure from Organic Syntheses details the reaction of freshly prepared diphenyldiazomethane with benzoic acid in ether. nih.gov The reaction is reported to give a quantitative yield of the crude ester, which can be purified to afford this compound. In one documented example, treatment of a stored sample of diphenyldiazomethane with benzoic acid resulted in a 75% yield of crude this compound. nih.gov

The reaction is a straightforward acid-catalyzed esterification where the protonated diazo compound forms a reactive benzhydrylium species, which is then captured by the benzoate anion. The high reactivity and clean nature of this transformation make it a valuable method for the synthesis of benzhydryl esters, particularly when mild conditions are required.

Chemical Reactivity and Mechanistic Investigations of Benzhydryl Benzoate

Fundamental Reaction Pathways

The reactivity of benzhydryl benzoate (B1203000) is primarily centered around the cleavage of the ester linkage and reactions involving the stable benzhydryl carbocation. The fundamental reaction pathways include hydrolysis under both alkaline and acidic conditions, as well as oxidation reactions that target the benzhydryl moiety.

Hydrolysis Mechanisms (e.g., Alkaline Hydrolysis and Addition-Elimination)

The hydrolysis of benzhydryl benzoate, like other esters, can be achieved under both basic and acidic conditions. Alkaline hydrolysis, often referred to as saponification, is a common and well-understood pathway. This reaction is effectively irreversible as the carboxylate salt formed is resistant to nucleophilic attack.

The mechanism for the base-promoted hydrolysis of esters like this compound proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism . google.compsu.edu The process begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the benzhydryloxy group as the leaving group. In the final step, the highly basic benzhydryloxide deprotonates the newly formed benzoic acid, yielding benzoate and benzhydryl alcohol. unizg.hr

The general steps are:

Nucleophilic Addition: The hydroxide ion adds to the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, and the benzhydryloxy group departs.

Proton Transfer: An acid-base reaction occurs between the benzoic acid and the benzhydryloxide.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the benzhydryl alcohol is eliminated as the leaving group, and the catalytic acid is regenerated. unizg.hr

Oxidation Reactions and Benzhydryl Cation Formation

The benzhydryl group of this compound is susceptible to oxidation. Oxidation reactions can lead to the formation of benzophenone. Strong oxidizing agents can cleave the C-H bond at the benzylic position. The stability of the resulting benzhydryl radical or cation intermediate facilitates this process. The industrial production of benzoic acid often involves the partial oxidation of toluene (B28343), a related process where an alkyl group on a benzene (B151609) ring is oxidized to a carboxylic acid. researcher.lifeajpojournals.org

A key aspect of the reactivity of this compound is the formation of the benzhydryl cation (diphenylmethyl cation). This carbocation is relatively stable due to the delocalization of the positive charge over the two phenyl rings. Its formation is a critical step in SN1 solvolysis reactions of benzhydryl derivatives. researchgate.netnumberanalytics.com The solvolysis of benzhydryl benzoates in various solvents often proceeds through the formation of benzhydryl cation-benzoate anion ion pairs. researchgate.net The generation of this cation is favored in polar solvents that can stabilize the charged species. nih.govnih.govuni-muenchen.de

Intermediate Species and Transition State Analyses

The study of intermediates and transition states in the reactions of this compound provides deep insights into the reaction mechanisms. The benzhydryl cation is a central intermediate whose stability and reactivity dictate the course of many reactions.

Formation and Reactivity of Benzhydryl Cations

The benzhydryl cation is a highly reactive intermediate that can be generated from this compound, particularly during solvolysis reactions. researchgate.netresearchgate.net The rate of formation and subsequent reactions of this cation are significantly influenced by the substituents on the phenyl rings and the nature of the solvent. nih.govchemrxiv.org For instance, electron-donating groups on the phenyl rings stabilize the carbocation, increasing the rate of its formation, while electron-withdrawing groups have the opposite effect. numberanalytics.com

The reactivity of the benzhydryl cation has been extensively studied. It readily reacts with various nucleophiles, including alkenes, which is a fundamental step in cationic polymerization. nih.gov The rates of these reactions can vary by several orders of magnitude depending on the structure of the nucleophile. nih.gov Even in a neutral, nucleophilic environment like water ice, the highly electrophilic benzhydryl cation can be generated and stabilized at low temperatures, highlighting its kinetic stability despite its high intrinsic reactivity. nih.gov

The table below summarizes the relative reactivity of the benzhydryl cation with a series of alkenes, demonstrating the influence of the alkene's structure on the reaction rate constant.

Rate constants for the reaction of the benzhydryl cation with various alkenes in dichloroethane.

| Alkene | Rate Constant (k) in M-1s-1 |

|---|---|

| 1-Hexene | 1.1 x 105 |

| Cyclohexene | 1.8 x 105 |

| Styrene (B11656) | 2.5 x 108 |

| α-Methylstyrene | 4.0 x 109 |

Data sourced from studies on benzhydryl cation reactivity. nih.gov

Computational Modeling of Reaction Energy Barriers and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become a powerful tool for investigating the reaction mechanisms of complex organic molecules. nih.gov These methods allow for the detailed study of transition states and the calculation of reaction energy barriers, providing insights that are often difficult to obtain experimentally. biorxiv.orgchemrxiv.org

For reactions involving this compound, computational models can be used to:

Calculate the energy profiles of hydrolysis and solvolysis reactions.

Determine the structures and stabilities of intermediates, such as the tetrahedral intermediate in hydrolysis and the benzhydryl cation. nih.govconicet.gov.ar

Analyze the energy barriers for different reaction pathways, helping to elucidate the rate-determining steps. biorxiv.org

Studies on related systems, such as the solvolysis of other benzhydryl derivatives and the hydrolysis of benzoates, have demonstrated the utility of these computational approaches. For example, DFT calculations combined with a Polarizable Continuum Model (PCM) have been used to study solvent effects on the formation of benzhydryl cations. nih.gov QM/MM simulations are particularly useful for studying reactions in complex environments, such as in solution or enzyme active sites, by treating the reactive core with high-level quantum mechanics and the surrounding environment with classical mechanics. biorxiv.orgnih.govpsu.edu

The following table presents calculated activation free energies for key steps in related reaction mechanisms, illustrating the type of data that can be obtained through computational modeling.

Calculated Activation Free Energies (ΔG‡) for Model Reactions

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Hydride shift in Cannizzaro reaction | DFT | ~21 |

| C-C bond formation in Benzoin condensation | DFT | ~22 |

| Endocyclic hydrolysis of cellulose | QM/MM | ~23 |

Data adapted from computational studies on related reaction mechanisms. biorxiv.orguni-regensburg.de

Influence of Reaction Conditions on Reaction Outcomes

The outcome of chemical reactions involving this compound is highly dependent on the specific conditions under which the reaction is carried out. Factors such as solvent, temperature, and the presence of catalysts can significantly influence reaction rates and product distributions.

The polarity of the solvent plays a crucial role, particularly in reactions involving charged intermediates like the benzhydryl cation. nih.govnih.govuni-muenchen.de Polar solvents can stabilize the transition state leading to the formation of the carbocation, thereby accelerating the rate of SN1-type reactions. nih.gov For instance, the solvolysis rate of benzhydryl benzoates is significantly affected by the composition of aqueous solvent mixtures, with more polar solvents generally leading to faster reactions. researchgate.net

Substituents on both the benzhydryl and benzoate moieties also exert a strong influence on reactivity. Electron-donating groups on the benzhydryl portion stabilize the carbocation intermediate, increasing the rate of solvolysis. numberanalytics.com Conversely, electron-withdrawing groups on the benzoate leaving group make it a better leaving group, which also increases the reaction rate. This interplay of electronic effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants.

The table below illustrates the effect of substituents on the phenyl ring of the benzoate leaving group on the solvolysis rate of dianisylmethyl benzoates.

Effect of Z-Substituents on the Relative Solvolysis Rate of Dianisylmethyl Z-Benzoates in 80% Aqueous Acetonitrile (B52724)

| Substituent (Z) on Benzoate | Relative Rate (krel) |

|---|---|

| 4-OCH3 | 1 |

| H | 4.5 |

| 4-Cl | 21 |

| 3-NO2 | 234 |

| 3,5-(CF3)2 | 11,220 |

Data derived from solvolysis studies of substituted benzhydryl benzoates. researchgate.net

Temperature is another critical factor. Increasing the temperature generally increases the rate of reaction, as described by the Arrhenius equation. In some cases, changing the temperature can also alter the reaction pathway. For instance, in the hydrolysis of certain substituted methyl benzoates at high temperatures, decarboxylation can become a competing reaction. While specific studies on the effect of pressure on this compound reactions are limited, pressure can influence reactions where there is a change in volume in the transition state. Catalysts, such as phase-transfer catalysts in esterification reactions or photosensitizers in specific fluorination reactions involving benzoates, can dramatically alter reaction rates and selectivity. google.comresearchgate.net

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction occurs can profoundly influence its rate, mechanism, and thermodynamic profile. This is primarily due to the differential solvation of reactants, transition states, and products. wikipedia.org According to transition state theory, if the transition state is stabilized by the solvent to a greater extent than the reactants, the reaction rate will increase. Conversely, if the reactants are more strongly solvated than the transition state, the reaction will proceed more slowly. wikipedia.org Properties such as solvent polarity, hydrogen bonding capability, and dielectric constant are critical in determining the extent of these interactions. wikipedia.orgchemrxiv.org For reactions involving the formation of a charged intermediate from neutral reactants, an increase in solvent polarity typically accelerates the reaction rate. wikipedia.org

In the context of this compound, these effects are prominently observed during solvolysis reactions, which typically proceed via an S_N1 mechanism involving the formation of a benzhydrylium carbocation intermediate. srce.hrunizg.hr The rate of this heterolytic cleavage is highly sensitive to the solvent's ionizing power.

Detailed kinetic studies on the solvolysis of substituted benzhydryl benzoates have been conducted in various aqueous-organic solvent mixtures, such as aqueous acetone (B3395972) and aqueous acetonitrile. srce.hrunizg.hr The rates of these reactions are typically measured conductometrically at a standard temperature, like 25 °C, and follow first-order kinetics. srce.hrunizg.hr Research has shown that the impact of substituents on the phenyl ring of the benzoate leaving group is more pronounced in less polar solvents. This is attributed to the transition state having a more significant carbocation-like character in these environments. unizg.hr

The relationship between the solvent and reaction rate can be quantified using linear free-energy relationships (LFER), such as the Grunwald-Winstein equation, which correlates the logarithm of the first-order rate constant (log k) with solvent parameters. researchgate.net For the solvolysis of benzhydryl systems, the rate-determining step is the formation of the carbocation, and the stability of this intermediate is paramount. srce.hrunizg.hr The slopes of correlation plots (log k vs. electrofugality parameters of the benzhydrylium ions) are observed to decrease as the proportion of water in the solvent mixture increases, indicating a change in the transition state's sensitivity to the carbocation's stability. For instance, the slope in 80% aqueous acetonitrile is 0.95, which decreases to 0.88 in 60% aqueous acetonitrile. srce.hr

Experimental data from the solvolysis of 4,4'-dimethoxybenzhydryl benzoates in different solvent systems highlight these kinetic effects.

| Solvent System (v/v) | Substituent (Z) on Benzoate | First-Order Rate Constant (k / s⁻¹) at 25 °C |

| 60% Aqueous Acetone | H | 2.15 x 10⁻⁴ |

| 60% Aqueous Acetone | 4-MeO | 1.13 x 10⁻⁴ |

| 60% Aqueous Acetone | 4-Cl | 4.88 x 10⁻⁴ |

| 80% Aqueous Acetonitrile | H | 1.09 x 10⁻⁵ |

| 80% Aqueous Acetonitrile | 4-MeO | 5.09 x 10⁻⁶ |

| 80% Aqueous Acetonitrile | 4-Cl | 2.65 x 10⁻⁵ |

| 60% Aqueous Acetonitrile | H | 1.62 x 10⁻⁴ |

| 60% Aqueous Acetonitrile | 4-MeO | 7.92 x 10⁻⁵ |

| 60% Aqueous Acetonitrile | 4-Cl | 4.02 x 10⁻⁴ |

This table presents selected kinetic data for the solvolysis of 4,4'-dimethoxybenzhydryl Z-benzoates to illustrate solvent effects. The data is derived from studies by Matić, et al. srce.hrunizg.hr

Thermodynamically, the activation parameters provide further insight. For many solvolysis reactions of benzoates in aqueous solvents, the entropy of activation (ΔS‡) is found to be relatively constant, suggesting that the enthalpy of activation (ΔH‡) is the primary determinant of the reaction rate. srce.hrunizg.hr The Gibbs free energy of activation (ΔG‡), which incorporates both enthalpy and entropy, correlates well with calculated activation enthalpies, reinforcing the idea that enthalpic factors related to bond breaking and solvation are dominant. unizg.hr

Role of Catalysts in Promoting Specific Transformations

Catalysts are instrumental in enhancing reaction rates and directing the selectivity of chemical transformations involving this compound. They achieve this by providing an alternative reaction pathway with a lower activation energy. Various catalytic systems have been employed for the synthesis and modification of this compound.

One common transformation is transesterification, where the benzoate group is exchanged. Heterogeneous catalysts are particularly valuable for their ease of separation and reusability. For instance, organotin compounds, such as dibutyltin(IV) dimethoxide, when anchored to a silica (B1680970) support (SiO₂), have been shown to effectively catalyze the transesterification of benzyl (B1604629) benzoate. researchgate.net These solid catalysts demonstrate good activity and can be reused in subsequent reaction cycles. researchgate.net

Base catalysts are also frequently used, particularly in the synthesis of this compound. The reaction of benzyl chloride with the triethylamine (B128534) salt of benzoic acid proceeds via a nucleophilic substitution (S_N2) mechanism to form benzyl benzoate. njit.edu In this process, triethylamine acts as a base to deprotonate benzoic acid, forming the benzoate nucleophile, and also serves to neutralize the hydrogen chloride byproduct. The kinetics of this reaction are pseudo-first-order with respect to benzyl chloride, and the rate is influenced by the initial reactant mole ratio. njit.edu

More recently, a novel catalytic application has emerged where the benzoate moiety itself participates in catalysis. Benzoyl groups, such as in methyl 4-fluorobenzoate, can function as photosensitizing catalysts for challenging reactions like the direct C(sp³)–H fluorination. nih.govuni-regensburg.de In this role, the benzoate derivative absorbs light and transfers energy to a fluorine source (like SelectFluor), initiating a radical-based fluorination cascade. nih.gov This approach can be used catalytically for simple substrates. uni-regensburg.de For more complex molecules, the 4-fluorobenzoyl group can be installed as a "photosensitizing auxiliary," which intramolecularly directs the fluorination to a specific site before being cleaved. This auxiliary strategy significantly enhances reaction efficiency, yield, and practicality, even allowing reactions to proceed in the presence of air. nih.govuni-regensburg.de

The following table summarizes different catalytic systems and their applications in reactions involving benzoate esters.

| Catalyst / Catalytic System | Transformation | Substrate(s) | Mechanism/Role |

| Triethylamine | Esterification | Benzyl chloride, Benzoic acid | Base catalyst; promotes S_N2 reaction by forming benzoate nucleophile. njit.edu |

| Silica-anchored Dibutyltin(IV) | Transesterification | Benzyl Benzoate | Heterogeneous catalyst; facilitates ester exchange. researchgate.net |

| Methyl 4-fluorobenzoate | C(sp³)–H Fluorination | Simple organic molecules | Homogeneous photosensitizing catalyst; initiates radical reaction via energy transfer. nih.govuni-regensburg.de |

| 4-Fluorobenzoyl Group | Directed C(sp³)–H Fluorination | Complex molecules (e.g., alcohols, amines) | Photosensitizing auxiliary; intramolecularly directs fluorination. nih.govuni-regensburg.de |

Derivatization and Analog Synthesis of Benzhydryl Benzoate

Design and Synthesis of Benzhydryl Benzoate (B1203000) Derivatives

The design and synthesis of benzhydryl benzoate derivatives involve a range of chemical transformations to create novel compounds with tailored properties. These derivatizations often target the ester linkage, or replace it with other functional groups like thioethers and amides, to explore the impact of these changes on the molecule's characteristics.

Ester Type Compounds

The synthesis of ester-type derivatives of this compound can be achieved through various established esterification methods. These reactions typically involve the coupling of a carboxylic acid with an alcohol. In the context of this compound derivatives, this could involve either modifying the benzoic acid portion or the benzhydrol portion before the esterification step.

General methods for the synthesis of benzoic acid esters include the reaction of benzoyl chloride with an alcohol in the presence of a base like TMEDA (tetramethylethylenediamine) at low temperatures, or the use of carbonylimidazole derivatives as activating agents for the carboxylic acid. organic-chemistry.org Another approach involves the dry esterification of sodium benzoate with a suitable halide in the presence of a tertiary amine catalyst. chemicalbook.com The reaction kinetics for the synthesis of benzyl (B1604629) benzoate, a related compound, from benzyl chloride and the triethylamine (B128534) salt of benzoic acid have been studied, providing insights into the reaction mechanism, which is predominantly SN2. njit.edu

Furthermore, the derivatization can occur on the benzhydryl moiety itself. For instance, the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones has been reported through the addition of benzhydryllithium to 2-pyridones. nih.gov These functionalized benzhydryl compounds could then be esterified with benzoic acid or its derivatives to yield novel ester-type compounds. The deprotection of benzhydryl esters is also a relevant consideration in the synthesis of more complex molecules. researchgate.net

Table 1: Examples of Reagents for Ester Synthesis

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type |

| Benzoyl chloride | Alcohol | TMEDA, -78°C | Benzoate ester |

| Benzoic acid | Alcohol | Carbonylimidazole, Pyridinium salt | Benzoate ester |

| Sodium benzoate | Benzyl chloride | Triethylamine | Benzyl benzoate |

| Benzhydrol | Carboxylic acid | Acid catalyst | Benzhydryl ester |

Thioether and Amide Type Compounds

Replacing the ester linkage in this compound with a thioether or an amide bond generates another class of derivatives.

The synthesis of benzhydryl thioether derivatives has been demonstrated through the reaction of a thiol with a benzhydryl halide. For example, the ultrafast synthesis of 2-(benzhydrylthio)benzo[d]oxazole was achieved by reacting benzo[d]oxazole-2-thiol with benzhydryl bromide in the presence of n-butyllithium in a capillary microreactor. rsc.org This method highlights a rapid and efficient way to form the C-S bond at the benzhydryl position. The synthesis of thioether and amide type compounds from benzoic acid derivatives has also been noted in patent literature, indicating a broad interest in these structural motifs.

Amide derivatives of this compound can be synthesized through several routes. One direct method is the Ritter reaction, where benzhydrol reacts with a nitrile in refluxing formic acid to produce N-benzhydrylamides. organic-chemistry.org This reaction proceeds under relatively mild conditions. Alternatively, standard amide bond formation protocols can be employed. These often involve the activation of a carboxylic acid (like benzoic acid) and its subsequent reaction with an amine. For instance, the reaction of cinnamic acid derivatives with 2-aminobenzothiazole (B30445) to form benzothiazole (B30560) amide derivatives proceeds via a nucleophilic acyl substitution of the corresponding acyl chloride. nih.gov Similar strategies can be envisioned for the synthesis of benzhydryl amides, where either benzhydrylamine is reacted with an activated benzoic acid derivative, or a benzoic amide is functionalized with a benzhydryl group. Patent literature also describes methods for preparing benzoic acid amide compounds, which could be adapted for benzhydryl derivatives. google.com

Table 2: Synthesis of Thioether and Amide Derivatives

| Derivative Type | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions |

| Thioether | Benzo[d]oxazole-2-thiol | Benzhydryl bromide | n-BuLi, microreactor |

| Amide | Benzhydrol | Nitrile | Formic acid (Ritter Reaction) |

| Amide | Cinnamic acid | 2-Aminobenzothiazole | Acyl chloride formation, NaHCO3 |

Polyfluorinated Benzoate Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. While direct information on polyfluorinated benzhydryl benzoates is scarce, the synthesis of related fluorinated compounds provides a strong indication of feasible synthetic routes.

A notable example is the synthesis of 2,2-difluorovinyl benzoates. nih.gov These compounds are prepared by the zinc-mediated reaction of 2-bromo-2,2-difluoroacetates with various aroyl chlorides. nih.gov The resulting 2,2-difluorovinyl benzoates can then undergo further transformations, such as nickel-catalyzed cross-coupling reactions, to generate a variety of gem-difluoroenol ethers. nih.gov This methodology for creating fluorinated benzoate structures could potentially be adapted to incorporate a benzhydryl group, either by starting with a fluorinated benzoic acid and esterifying it with benzhydrol, or by introducing fluorine to the this compound molecule post-synthesis, although the latter might be more challenging.

The synthesis of these fluorinated building blocks opens up possibilities for creating novel this compound analogs with modified electronic properties and metabolic stability.

Stereoselective and Enantioselective Synthesis

The central carbon of the benzhydryl moiety is a prochiral center, and its substitution can lead to the formation of chiral molecules. The development of stereoselective and enantioselective methods to synthesize specific enantiomers of benzhydryl derivatives is a significant area of research.

Asymmetric Approaches to Benzhydryl Derivatives

The asymmetric synthesis of chiral benzhydryl derivatives often focuses on the creation of chiral benzhydrols or benzhydrylamines, which can then be used as precursors for chiral benzhydryl benzoates.

One prominent method is the asymmetric hydrogenation of unsymmetrical benzophenones to produce chiral benzhydrols. sci-hub.st For instance, manganese(I) catalysts bearing chiral PNN tridentate ligands have been shown to be highly effective for this transformation, achieving excellent enantioselectivity (up to >99% ee) and high turnover numbers. sci-hub.st

Another key strategy is the enantioselective addition of aryl groups to aldehydes. Chiral diarylmethanols can be synthesized with moderate to good enantioselectivity (up to 83% ee) via the asymmetric aryl transfer from arylboronic acids to aldehydes, catalyzed by chiral 2,2'-bispyrrolidine-based salan ligands. nih.gov

In the realm of benzhydrylamines, both metal-catalyzed and metal-free asymmetric synthetic approaches have been developed. nih.govresearchgate.net These methods are crucial as they provide access to enantiomerically enriched building blocks for more complex chiral molecules. The principles of enantioselective synthesis are broadly applicable in drug development, where the chirality of a molecule can be critical to its therapeutic efficacy. rroij.com

Table 3: Asymmetric Synthesis of Benzhydryl Precursors

| Target Molecule | Synthetic Approach | Catalyst/Ligand | Enantioselectivity (ee) |

| Chiral Benzhydrol | Asymmetric Hydrogenation of Benzophenone | Mn(I) with chiral PNN ligand | Up to >99% |

| Chiral Diarylmethanol | Asymmetric Aryl Transfer to Aldehyde | Chiral 2,2'-bispyrrolidine-based salan ligand | Up to 83% |

| Chiral Benzhydrylamine | Various asymmetric methods | Metal-based or organocatalysts | Varies |

Chiral Catalyst Development for Benzhydryl Moieties

The success of asymmetric synthesis is heavily reliant on the development of effective chiral catalysts. csic.es These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

For the synthesis of chiral benzhydryl compounds, various types of chiral catalysts have been explored. As mentioned, manganese complexes with chiral PNN ligands have proven to be highly efficient for the asymmetric hydrogenation of benzophenones. sci-hub.st The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity.

Chiral 2,2'-bispyrrolidine-based salan ligands are another class of effective catalysts for the enantioselective aryl transfer to aldehydes, leading to chiral diarylmethanols. nih.gov The development of such ligands is a continuous effort in the field of asymmetric catalysis.

Furthermore, chiral 1,3,2-oxazaborolidines have emerged as versatile Lewis acid catalysts for a range of enantioselective reactions, including photochemical transformations. researchgate.net While their application to this compound synthesis is not explicitly detailed, their ability to catalyze enantioselective reactions makes them potential candidates for future development in this area. The broader field of chiral catalyst development, including both organometallic and organic catalysts, provides a rich toolbox for chemists aiming to synthesize enantiomerically pure benzhydryl derivatives. rroij.com The choice of catalyst is crucial and often depends on the specific reaction and substrate.

Functionalization of the Benzhydryl and Benzoate Moieties

The modification of aromatic rings is a fundamental strategy in medicinal chemistry to enhance the functionality and binding properties of molecules. nih.gov Aromatic rings are present in the vast majority of drugs evaluated by major pharmaceutical companies. nih.gov Functionalization of the aromatic rings on either the benzhydryl or the benzoate moiety of this compound can alter its electronic properties, solubility, and interaction with biological targets. nih.goviomcworld.com

In the context of benzoic acid derivatives, the introduction of strong electron-donating groups onto the benzene (B151609) ring has been identified as an important feature for potent biological activity in certain contexts, such as anti-sickling properties. iomcworld.com Molecular dynamics simulations are used to assess properties of aromatic rings in aqueous solutions, including solvent-accessible surface area and hydrogen bond availability, to guide the design of new chemical entities with improved features. nih.gov

The synthesis of 2,2-difluorovinyl benzoates demonstrates a practical application of modifying the benzoate portion. nih.gov In these syntheses, various substituted aroyl chlorides (e.g., with 4-Me, 4-OMe, 4-Cl, 4-Br, and 4-F groups) are reacted with 2-bromo-2,2-difluoroacetate to afford the corresponding modified benzoates. nih.gov This highlights the chemical tractability of introducing a range of functional groups onto the benzoate ring system. nih.gov

Table 2: Examples of Aromatic Ring Modifications on Benzoate Precursors

| Precursor (Substituted Aroyl Chloride) | Resulting Benzoate Derivative | Yield |

|---|---|---|

| 4-Methylbenzoyl chloride | 3a | 82% |

| 4-Methoxybenzoyl chloride | 3b | 75% |

| 4-Chlorobenzoyl chloride | 3c | 65% |

| 4-Bromobenzoyl chloride | 3d | 68% |

| 4-Fluorobenzoyl chloride | 3f | 45% |

Data from the synthesis of 2,2-difluorovinyl benzoates. nih.gov

The introduction of various substituents and the use of protecting groups are essential techniques in the synthesis of complex molecules derived from this compound. The benzhydryl (diphenylmethyl) group itself is frequently employed as a protecting group for amines, alcohols, and aziridines. researchgate.net It can be introduced under neutral conditions, which is advantageous for sensitive substrates. researchgate.net For example, benzhydryl ethers of sugar lactones are formed in high yield by heating the alcohol with diphenyldiazomethane. researchgate.net Conversely, novel methods for the deprotection of the benzhydryl group, such as ozone-mediated oxidation or acid-catalyzed removal in aqueous media, have been developed to selectively unmask the functional group. researchgate.net

The benzoate moiety is also widely used as a protecting group for hydroxyl groups in organic synthesis, particularly in carbohydrate chemistry. organic-chemistry.orgnih.gov Esterification is typically achieved using an acid chloride or anhydride (B1165640). nih.gov The regioselectivity of benzoylation can be controlled; for instance, selective benzoylation of diols and polyols can be achieved using benzoic anhydride catalyzed by tetrabutylammonium (B224687) benzoate, avoiding the need for amine bases or metal catalysts. nih.gov

The strategic introduction of substituents can create diverse derivatives. For example, 2,2-difluorovinyl benzoates, which bear sensitive functional groups, can be prepared from bromodifluoroacetate precursors. nih.gov These derivatives then serve as building blocks for further reactions, demonstrating the tolerance of the modified benzoate structure to various functionalities. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of chemical compounds by systematically modifying their structure. rroij.com For derivatives of this compound, SAR insights can be inferred from studies on related benzimidazole (B57391) and benzoic acid structures, focusing on how substitutions on the aromatic rings impact efficacy. iomcworld.comrroij.commdpi.com

The versatility of the benzimidazole scaffold, which shares aromatic features with this compound, allows for extensive substitutions at multiple positions (N1, C2, C5, C6) that significantly influence activity. mdpi.com SAR studies on benzimidazole derivatives have shown that the nature and position of substituents are critical. mdpi.com For example, in one study, derivatives with electron-withdrawing groups like (trifluoromethyl)phenyl and cyanophenyl at a specific position exhibited higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl. nih.gov

For benzoic acid derivatives, research has indicated that strong electron-donating groups attached to the benzene ring, combined with average lipophilicity, are important for potent anti-sickling activity. iomcworld.com The design of disubstituted benzoic acids has been guided by molecular modeling to enhance desired biological effects. iomcworld.com The gem-difluoroalkene group has been explored as a bioisostere of a carbonyl group, a common modification in drug design to improve bioavailability by preventing metabolic reduction. nih.gov This principle could be applied to modify the carbonyl group of the benzoate ester in this compound.

Table 3: Summary of SAR Findings for Related Aromatic Scaffolds

| Scaffold | Structural Modification | Effect on Activity | Biological Context |

|---|---|---|---|

| YC-1 Derivative (Indazole) | Substitution at R¹ with electron-withdrawing groups (e.g., 4-cyanophenyl) | Increased inhibitory activity | HIF-1α Inhibition |

| YC-1 Derivative (Indazole) | Substitution at R¹ with electron-donating groups (e.g., 4-methoxyphenyl) | Lower inhibitory activity | HIF-1α Inhibition |

| Benzoic Acid Derivative | Attachment of strong electron-donating groups to the benzene ring | Important feature for potent activity | Anti-sickling |

| Benzimidazole Derivative | Substitution at N1, C2, C5, and C6 positions | Greatly influences anti-inflammatory activity | Anti-inflammatory |

| Benzimidazole Derivative | Ortho phenolic substitution at R² | Favored anti-inflammatory activity | Anti-inflammatory |

Data compiled from SAR studies on various heterocyclic and aromatic compounds. iomcworld.commdpi.comnih.gov

Advanced Analytical Characterization and Methodologies for Benzhydryl Benzoate Research

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups of benzhydryl benzoate (B1203000).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for confirming the structure of benzhydryl benzoate by analyzing the magnetic properties of its atomic nuclei, particularly ¹H and ¹³C. The distinct chemical environments of the protons and carbons in this compound lead to characteristic signals that allow for unambiguous identification.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectra of this compound typically exhibit signals corresponding to the aromatic protons of both the benzhydryl and benzoate moieties, as well as a singlet for the methine proton of the benzhydryl group.

| Signal Description | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent | Reference |

| Methine proton (Ar₂CH) | 7.04 - 7.13 | s | 1H | CDCl₃ | dss.go.th, syr.edu, researchgate.net |

| Aromatic protons (Benzoate ring, ortho to C=O) | 8.06 - 8.18 | d | 2H | CDCl₃ | dss.go.th, syr.edu, researchgate.net |

| Aromatic protons (Benzhydryl ring, para to CH) | 7.13 - 7.26 | m | 2H | CDCl₃ | dss.go.th, syr.edu, researchgate.net |

| Aromatic protons (Benzhydryl ring, meta to CH) | 7.26 - 7.36 | m | 4H | CDCl₃ | dss.go.th, syr.edu, researchgate.net |

| Aromatic protons (Benzhydryl ring, ortho to CH) | 7.36 - 7.50 | m | 6H | CDCl₃ | dss.go.th, syr.edu, researchgate.net |

| Aromatic protons (Benzoate ring, meta to C=O) | 7.50 - 7.60 | m | 1H | CDCl₃ | dss.go.th, syr.edu |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound, with distinct signals for the carbonyl carbon, the methine carbon, and the various aromatic carbons.

| Carbon Type | Chemical Shift (δ, ppm) | Solvent | Reference |

| Carbonyl Carbon (Ester) | 165.6 | CDCl₃ | syr.edu, researchgate.net |

| Methine Carbon (Ar₂CH) | 77.4 - 77.5 | CDCl₃ | syr.edu, researchgate.net |

| Aromatic Carbon (Benzhydryl, ipso to CH) | 140.3 - 140.4 | CDCl₃ | syr.edu, researchgate.net |

| Aromatic Carbon (Benzoate, ipso to C=O) | 133.1 - 133.2 | CDCl₃ | syr.edu, researchgate.net |

| Aromatic Carbon (Benzoate, para to C=O) | 129.8 - 130.2 | CDCl₃ | syr.edu, researchgate.net |

| Aromatic Carbon (Benzhydryl, para to CH) | 128.5 - 128.6 | CDCl₃ | syr.edu, researchgate.net |

| Aromatic Carbon (Benzhydryl, meta to CH) | 127.9 - 128.0 | CDCl₃ | syr.edu, researchgate.net |

| Aromatic Carbon (Benzhydryl, ortho to CH) | 127.2 | CDCl₃ | syr.edu, researchgate.net |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which serve as a fingerprint for its identification. Electron Ionization (EI) mass spectrometry is commonly used.

| Ion Type | m/z Value | Relative Abundance (%) | Reference |

| Molecular Ion | 288 | - | syr.edu |

| Fragment Ion | 183 | - | syr.edu |

| Fragment Ion | 166 | 100 | syr.edu |

| Fragment Ion | 152 | - | syr.edu |

| Fragment Ion | 105 | - | syr.edu |

| Fragment Ion | 77 | - | syr.edu |

The molecular ion peak at m/z 288 corresponds to the molecular weight of this compound (C₂₁H₁₆O₂). The base peak at m/z 166 is characteristic of the benzhydryl cation ([Ph₂CH]⁺), formed by the cleavage of the ester bond. Other fragment ions provide further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy identifies the characteristic vibrational frequencies of functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Assignment | Reference |

| Ester Carbonyl | 1712 | C=O stretching vibration | dss.go.th |

| C-O Stretch | 1267, 1189 | Ester C-O stretching vibrations | dss.go.th |

| Aromatic C-H | 3090, 3031 | Aromatic C-H stretching vibrations | dss.go.th |

| Aliphatic C-H | 2948 | Aliphatic C-H stretching vibration (methine) | dss.go.th |

The prominent absorption band at approximately 1712 cm⁻¹ is indicative of the ester carbonyl group (C=O), a key functional group in this compound. The presence of aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C-O stretching vibrations further supports the ester structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes electronic transitions within the molecule, typically associated with π-electron systems. While studies have investigated compounds containing this compound moieties, specific UV-Vis absorption maxima (λmax) for this compound itself were not explicitly detailed in the reviewed literature. Related porphyrin structures incorporating this compound groups have shown absorption bands in the UV-Vis region, but these are characteristic of the porphyrin system rather than this compound alone.

Fluorescence Spectroscopy

Information regarding the intrinsic fluorescence properties of this compound was not found in the surveyed literature. While some studies mention fluorescence in complex molecules that include this compound as a substituent, direct fluorescence data for this compound itself is not available.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound, allowing for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC)

TLC has been used to monitor the progress of reactions involving this compound and to assess its purity.

| Compound | Rf Value | Mobile Phase Composition | Stationary Phase | Reference |

| This compound | 0.42 | 10% Ethyl Acetate / 90% Hexanes | Silica (B1680970) Gel | dss.go.th, syr.edu |

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods, including retention times, for this compound were not detailed in the analyzed literature.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis and purity assessment of this compound. Its versatility allows for the separation of complex mixtures, making it suitable for analyzing pharmaceutical formulations and synthesized compounds. Studies involving structurally related compounds, such as benzyl (B1604629) benzoate, have established effective HPLC methodologies. A notable example describes an RP-HPLC method employing a Phenomenex Luna C8 column (150 × 4.6 mm, 3.0 µm particle size) with a gradient elution system composed of deionized water and acetonitrile (B52724). This method operates at a flow rate of 1.5 mL/minute, with UV detection set at 254 nm, and achieves a retention time of 7.728 ± 0.05 minutes for benzyl benzoate within a total analytical run time of 15 minutes. google.comresearchgate.net Such methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. Other research highlights the use of HPLC for analyzing various benzoate derivatives and preservatives, often utilizing C18 columns with mobile phases comprising buffered aqueous solutions and organic modifiers like acetonitrile or methanol, with UV detection wavelengths commonly ranging from 230 nm to 257 nm. brunel.ac.ukepo.orgacs.orgresearchgate.net

Table 1: Chromatographic Parameters for Benzyl Benzoate Analysis

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| HPLC | Phenomenex Luna C8 (150 × 4.6 mm, 3.0 µm) | Gradient: Water/Acetonitrile | 1.5 | 254 | 7.728 ± 0.05 | google.comresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm) and the operation at higher pressures. UHPLC is particularly valuable for high-throughput screening and the separation of challenging mixtures or closely related impurities. While specific UHPLC methods for this compound are not extensively detailed, the technique is widely applied in pharmaceutical analysis. Generic UHPLC methods have been developed for cleaning validation, demonstrating rapid analysis with run times as short as 2 minutes using specialized columns. researchgate.net The application of UHPLC for analyzing benzoate compounds in various matrices underscores its capability for delivering rapid and robust analytical outcomes. brunel.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The integration of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for the definitive identification, structural elucidation, and sensitive quantification of this compound. Mass spectrometry complements UV detection by offering mass-to-charge ratio (m/z) information, which is crucial for confirming the molecular identity and characterizing impurities or degradation products. LC-MS/MS detection, in particular, can provide higher selectivity and sensitivity, mitigating potential interferences that might be encountered with UV detection alone. ncl.res.in In the context of this compound research, LC-MS can be employed to confirm its molecular structure, identify and quantify trace impurities arising from synthesis or degradation pathways, and detect the compound in complex matrices.

Advanced Material Characterization Techniques (for complex derivatives)

These techniques are essential for understanding the solid-state properties and morphology of this compound, particularly when it is synthesized, formulated, or studied as part of complex derivatives or materials.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a principal technique for determining the crystalline structure, identifying polymorphs, and assessing the phase purity of solid compounds. formulationbio.comiastate.eduyoutube.com It provides a unique fingerprint for each crystalline form, enabling the differentiation between various solid-state arrangements of this compound or its derivatives. Studies on benzoate salts and related organic molecules have successfully employed XRD to elucidate crystal lattice parameters, identify different polymorphic forms, and confirm the purity of synthesized materials. google.comepo.orgacs.orgresearchgate.net For instance, X-ray powder diffraction (XRPD) patterns can reveal characteristic diffraction lines at specific angles, confirming the crystalline nature and providing data for structural analysis. google.com XRD analysis can also distinguish between crystalline and amorphous states, with amorphous materials exhibiting broad diffraction halos rather than sharp peaks. chemsociety.org.ng Advanced software packages are available for sophisticated XRD data analysis, including structure determination and refinement. bruker.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the surface morphology and internal structure of this compound, respectively. SEM provides high-resolution images of the sample's surface topography, revealing particle shape, size, and distribution. researchgate.netswst.orgresearchgate.net TEM offers even higher resolution, allowing for the examination of internal structures, nanoscale features, and crystal defects. researchgate.netswst.org These techniques are instrumental in understanding how the physical form of this compound, whether as microcrystalline powder or nanoparticles, might influence its bulk properties, dissolution rates, or performance in various applications. For example, SEM can reveal the porous nature of a material, while TEM can confirm the size and shape of individual nanostructures. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Brunauer-Emmett-Teller (BET) analysis is a standard method for quantifying the specific surface area of solid materials, typically through the adsorption of inert gases like nitrogen at cryogenic temperatures. lucideon.commalvernpanalytical.comiitk.ac.in This technique is crucial for characterizing materials with porous structures, as surface area significantly impacts properties such as adsorption capacity, catalytic activity, and dissolution kinetics. lucideon.comiitk.ac.in In the context of this compound research, BET analysis would be applied if the compound is utilized in a powdered form where surface interactions are critical, such as in formulations or heterogeneous catalysis. acs.orgresearchgate.net The analysis provides data on specific surface area (m²/g), pore size distribution, and total pore volume, offering insights into the material's physical characteristics. lucideon.com

Table 2: Advanced Material Characterization Techniques for this compound Research

| Technique | Primary Application | Key Information Provided | Relevant for this compound Research |

| X-ray Diffraction (XRD) | Crystalline Structure Analysis | Crystal lattice, polymorph identification, phase purity, crystallinity, amorphous content. | Determining solid-state forms, identifying polymorphs, confirming purity of synthesized this compound or its derivatives. |

| Scanning Electron Microscopy (SEM) | Surface Morphology | Surface topography, particle shape, size, and distribution. | Visualizing the physical form of this compound powders or crystals, examining surface features. |

| Transmission Electron Microscopy (TEM) | Internal Morphology/Nanostructure | Ultra-high resolution imaging of particle internal structure, morphology, and nanoscale features. | Detailed examination of this compound crystals or nanoparticles, revealing internal defects or structures. |

| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Specific Surface Area and Porosity Measurement | Specific surface area (m²/g), pore size distribution, total pore volume. | Characterizing the surface properties of this compound if used in powder form, e.g., for adsorption studies or formulation development. |

Compound Name List

this compound

Benzyl benzoate

Benzoate

Applications in Chemical Synthesis and Materials Science

Benzhydryl Benzoate (B1203000) as a Synthetic Intermediate in Organic Synthesis

As a synthetic intermediate, benzhydryl benzoate's value lies in its potential to introduce either the benzhydryl or the benzoyl moiety into a target molecule. While not a large-scale commodity chemical, it finds application in specific, high-value synthetic pathways.

While direct use of this compound as an intermediate in the large-scale industrial production of phenol (B47542) and caprolactam is not documented, related benzoate compounds are central to certain manufacturing routes, particularly for caprolactam.

The primary industrial method for phenol production is the cumene (B47948) process, which does not involve a benzoate intermediate. google.comlibretexts.orgaiche.orgwikipedia.org However, in the synthesis of caprolactam, the monomer for Nylon 6, one established pathway begins with the oxidation of toluene (B28343) to benzoic acid. google.com This benzoic acid is then hydrogenated to produce cyclohexanecarboxylic acid. In what is known as the Snia Viscosa process, this cyclohexanecarboxylic acid reacts with nitrosylsulfuric acid to ultimately yield caprolactam. google.comwikipedia.org This route highlights the role of a benzoate derivative (cyclohexanecarboxylic acid) as a key intermediate. Although this compound is not the starting material, this process demonstrates the utility of the benzoate structure in accessing the caprolactam core. The majority of caprolactam production proceeds via cyclohexanone, which can be formed from the hydrogenation of phenol or oxidation of cyclohexane. wikipedia.orgresearchgate.netucm.es

This compound is not a direct precursor for the industrial synthesis of common dibenzoate plasticizers or alkyd resins; however, its core chemical structure, the benzoate ester, is fundamental to both classes of materials.

Dibenzoate plasticizers, such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), are high-solvating, non-phthalate additives used to increase the flexibility and durability of polymers like PVC. mdpi.comnayakem.com Their synthesis involves the esterification of the respective diol (e.g., diethylene glycol) with benzoic acid or its derivatives, not the transesterification of this compound. nih.gov

Alkyd resins are thermosetting polyesters modified with fatty acids, used extensively in paints and coatings. amazonaws.com Benzoic acid is frequently incorporated into alkyd resin formulations as a "chain-stopper." nih.gov It reacts with the polyol (like pentaerythritol), limiting the growth of the polymer chain, which helps to control viscosity and accelerate drying time. nih.govgoogle.com This modification enhances the hardness and chemical resistance of the resulting coating. google.compatsnap.com While this compound is not the reagent of choice, the use of benzoic acid underscores the importance of the benzoate moiety in tailoring the properties of these essential polymers.

Synthesis of Complex Molecular Architectures

The unique reactivity of this compound and its derivatives makes it a valuable tool in the targeted synthesis of intricate molecules, including photocatalysts, modified carbohydrates, and natural products.

Porphyrins and their derivatives are highly effective photocatalysts due to their strong absorption of visible light and versatile electrochemical properties. nih.govnih.gov Modifying the porphyrin macrocycle with functional groups, such as the benzoyl group, allows for the fine-tuning of these properties. The introduction of a benzoyl group can alter the redox potentials of the porphyrin in both its ground and excited states, enhancing its efficiency in mediating chemical reactions through single electron transfer (SET) or energy transfer. researchgate.netresearchgate.net

The synthesis of benzoyl-functionalized porphyrins, for example, 5-(4'-benzoyl)-10,15,20-triphenylporphyrin, creates a robust photocatalyst. researchgate.net While various synthetic methods are employed, the benzoyl moiety is a key component. This compound represents a potential source for this functional group in developing novel porphyrin-based catalysts for applications in organic synthesis. acs.org

In the complex field of carbohydrate chemistry, protecting groups are essential for masking specific hydroxyl groups to achieve regioselectivity during synthesis. wiley-vch.deresearchgate.net Both the benzoyl (Bz) and benzhydryl (Dpm) moieties, which constitute this compound, are important protecting groups. numberanalytics.comwikipedia.org

The benzoyl group is a widely used protecting group due to its stability under various conditions and its ability to be removed selectively. numberanalytics.com It is typically installed using reagents like benzoyl chloride or benzoic anhydride (B1165640). numberanalytics.com Furthermore, the presence of a benzoyl ester at a specific position on the sugar ring can influence the stereochemical outcome of glycosylation reactions, a phenomenon known as neighboring group participation. wiley-vch.denih.gov

The benzhydryl group is also utilized as a protecting group for hydroxyl functions and is noted for being easier to cleave via hydrogenolysis than the related benzyl (B1604629) group. wikipedia.org The application of these groups is fundamental to the multi-step synthesis of complex oligosaccharides and glycoconjugates. researchgate.net

| Protecting Group | Abbreviation | Common Installation Reagent | Typical Removal Conditions | Reference |

|---|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride | Base (e.g., NaOH) or Acid Hydrolysis | numberanalytics.com |

| Benzoyl | Bz | Benzoyl Chloride | Base Hydrolysis (e.g., NaOH) | numberanalytics.com |

| Benzyl | Bn | Benzyl Bromide | Hydrogenolysis (H₂, Pd/C) | wiley-vch.denumberanalytics.com |

| Benzhydryl | Dpm | Diphenylmethyl halide | Hydrogenolysis or Acid | wikipedia.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl | Fluoride source (e.g., TBAF) | numberanalytics.com |

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. rsc.orgnih.gov Historically, its scope was limited by the types of electrophiles that could be used. Recent advancements have significantly broadened the reaction's utility by enabling the use of challenging proelectrophiles, including alcohols, ketones, and even esters. rsc.org

A notable development is the use of benzoate esters for Friedel-Crafts benzylation reactions, mediated by a Lewis acid such as titanium tetrachloride (TiCl₄). rsc.org In this process, the ester acts as a precursor to a carbocation, which then alkylates an aromatic nucleophile. This methodology is particularly useful for synthesizing di- and triarylalkane frameworks, which are present in numerous complex natural products. rsc.orgethz.ch this compound is an ideal substrate for this transformation, as it can readily generate the stable benzhydryl carbocation upon activation with a Lewis acid, which can then react with another aromatic ring to form a triarylmethane structure. This expansion of the Friedel-Crafts reaction provides a powerful and more versatile tool for the total synthesis of biologically active natural products. researchgate.net

Engineering of Novel Benzhydryl-Containing Materials

The incorporation of the benzhydryl group into polymers can significantly influence their physical and chemical properties. While specific research on polymers derived directly from this compound is limited in the provided search results, the broader field of benzhydryl-containing materials offers insights into its potential applications.

The benzhydryl moiety is known to impart desirable properties to polymers, such as high refractive index and chemical stability. specialchem.com For instance, benzhydryl methacrylate (B99206) is a monomer that can be polymerized to create materials with these characteristics. specialchem.com

The synthesis of polymers containing benzhydryl groups can be achieved through various polymerization techniques, including free-radical polymerization. For example, the polymerization of monomers containing a benzhydryl group, such as certain acrylates, can lead to the formation of novel polymeric materials. researchgate.netbritannica.comresearchgate.net The properties of these polymers can be tailored by copolymerizing the benzhydryl-containing monomer with other monomers like styrene (B11656) or methyl methacrylate. nih.gov

Furthermore, the benzhydryl group can be introduced into polymer structures through post-polymerization modification. This approach allows for the synthesis of functional polymers with specific properties. The reactivity of the benzhydryl group can be exploited to create cross-linked polymer networks, enhancing the mechanical and thermal stability of the material. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and reagents. wjpmr.com Research into the synthesis of benzhydryl benzoate (B1203000) and its derivatives is increasingly aligning with these principles.

Future efforts will likely focus on enzymatic and biocatalytic methods. Studies on the enzymatic synthesis of the related compound, benzyl (B1604629) benzoate, have demonstrated the feasibility of using immobilized lipases as biocatalysts. sci-hub.seresearchgate.netfao.org These processes can achieve high conversion rates in solvent-free systems or benign aqueous environments. sci-hub.sebrazilianjournals.com.br For instance, research using immobilized Candida antarctica lipase (B570770) B (CalB) has shown high efficiency in acylation reactions to produce benzoate esters. researchgate.netresearchgate.net Adapting these enzymatic strategies for the synthesis of benzhydryl benzoate from benzhydrol and a benzoic acid derivative represents a promising avenue for sustainable production. The use of different acyl donors, such as benzoic anhydride (B1165640), in solvent-free, enzyme-catalyzed systems has yielded high conversions for benzyl benzoate, a strategy that could be optimized for the bulkier benzhydryl alcohol. sci-hub.sefao.org

One-pot synthesis is another emerging trend aimed at improving process efficiency and reducing waste. scielo.org.mx The development of one-pot methods for producing polysubstituted benzoate derivatives, for example through Diels-Alder reactions, highlights a potential direction. nii.ac.jp Similarly, the one-pot, solvent-free aerobic oxidation of benzyl alcohol to produce benzaldehyde (B42025) and subsequently benzyl benzoate using gold nanoparticle catalysts showcases a green route that could be adapted for benzhydryl systems. researchgate.netqualitas1998.net Future research could explore catalysts that facilitate the direct, one-pot esterification of benzhydrol with benzoic acid under mild, solvent-free conditions. rsc.org

The table below summarizes key findings from research on sustainable synthesis methods applicable to benzoate esters.

| Catalyst/Method | Reactants | Product | Key Findings | Reference(s) |

| Immobilized Lipases (e.g., Lipozyme TL-IM) | Benzyl alcohol, Benzoic anhydride | Benzyl benzoate | High conversion (up to 92%) in solvent-free, batch operations. | sci-hub.sefao.org |

| Gold Nanoparticles on Spherical ORMOSIL | Benzyl alcohol, O2 | Benzaldehyde, Benzyl benzoate | One-pot synthesis under mild conditions (100 °C, 2 bar O2). | researchgate.netqualitas1998.net |

| Candida antarctica lipase A (CALA) | 4-Anisaldehyde, HCN, Benzoyl donor | (S)-4-methoxymandelonitrile benzoate | Bienzymatic cascade for enantioselective synthesis. | tudelft.nl |

| Chitosan (Biopolymer catalyst) | Various | Alkylaminophenols | Green, metal-free multicomponent reaction with a reusable catalyst. | acs.org |

This table presents data for related benzoate syntheses, suggesting future research pathways for this compound.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Methods

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For benzhydryl systems, solvolysis reactions have historically been a cornerstone for mechanistic studies in physical organic chemistry, particularly for investigating Sₙ1 and Sₙ2 pathways. uni-muenchen.dedocumentsdelivered.comnih.gov Future research will leverage more sophisticated techniques to probe these mechanisms with greater detail.

The extended Grunwald-Winstein equation has been a powerful tool for analyzing the solvolysis of various substrates, including sulfonyl chlorides and carbamoyl (B1232498) chlorides, to elucidate the influence of solvent nucleophilicity and ionizing power on the reaction mechanism. nih.govresearchgate.netnih.gov Applying these detailed kinetic analyses to the solvolysis of this compound and its substituted derivatives will continue to provide nuanced insights into the transition states and the potential for competing ionization and bimolecular pathways. documentsdelivered.com

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying reaction mechanisms. nih.gov DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate activation energies and reaction pathways. Such studies have been applied to benzothiazole (B30560) derivatives to understand their structure and reactivity. nih.gov Similar computational investigations on this compound could elucidate the electronic effects of substituents on reaction rates and mechanisms, complementing experimental kinetic data. yale.edu For example, computational modeling of the benzhydrylium ion, a key intermediate in many reactions of benzhydryl derivatives, can provide fundamental data on its stability and reactivity. nih.govchemrxiv.orgacs.org

The combination of cutting-edge spectroscopic techniques, such as time-resolved spectroscopy, with computational modeling will allow for the direct observation and characterization of transient intermediates, like the benzhydrylium ion-benzoate ion pair, providing unprecedented mechanistic detail. researchgate.net

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

While the benzhydryl group is often used as a protecting group due to its stability and specific cleavage conditions, there is growing interest in discovering new ways to functionalize this moiety. yale.eduresearchgate.net

One emerging area is the development of novel cleavage (deprotection) strategies. For instance, research has shown that ozone can selectively oxidize and cleave the benzhydryl group from N-benzhydryl aziridine-2-carboxylates, even in the presence of other sensitive functional groups like an aryl ring. researchgate.net This discovery opens a new pathway for deprotection under specific oxidative conditions, moving beyond traditional methods like hydrogenolysis.

Another frontier is the direct functionalization of the benzhydryl C-H bond. A novel approach for the regio- and chemoselective C(sp³)–H arylation of benzylamines has been developed using synergistic photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgnih.gov Extending such C-H activation/functionalization strategies to the benzhydryl methane (B114726) C-H bond in this compound could lead to a host of new derivatives that are otherwise difficult to synthesize.

The concept of "umpolung" or polarity inversion, introduced by Corey and Seebach, offers a powerful strategy for reversing the normal reactivity of a functional group. wikipedia.orgethz.chorganic-chemistry.orgprinceton.edu Applying umpolung strategies to benzhydryl systems could unlock new synthetic connections. For example, generating a nucleophilic benzhydryl equivalent could enable its reaction with electrophiles in a manner contrary to its typical behavior as an electrophilic precursor (via the benzhydrylium ion). Research into the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones using benzhydryllithium reagents exemplifies the use of benzhydryl anions as nucleophiles. nih.govmdpi.com Exploring the umpolung reactivity of the ester functionality in this compound itself could also lead to novel transformations.